molecular formula C16H17NO2 B4955639 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B4955639
M. Wt: 255.31 g/mol
InChI Key: UELKDFIWNLGGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as SU5402, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase and has been shown to have anti-tumor activity in various cancer cell lines.

Mechanism of Action

2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione acts by binding to the ATP-binding site of the FGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
The inhibition of FGFR signaling by 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. In cancer cells, 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to induce cell cycle arrest and apoptosis, as well as inhibit tumor cell invasion and angiogenesis. In addition, 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to promote the differentiation of embryonic stem cells and enhance wound healing in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is its potency and specificity as an inhibitor of FGFR tyrosine kinase. This makes it a valuable tool for studying the role of FGFR signaling in various biological processes. However, one limitation of 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

For the use of 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in scientific research have also been identified.

Synthesis Methods

The synthesis of 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves several steps, starting with the reaction of 2-nitrobenzaldehyde with methyl acetoacetate to form 2-nitro-1-phenylethanol. This intermediate is then reduced to 2-amino-1-phenylethanol, which is further reacted with phthalic anhydride to form 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. The overall yield of the synthesis is around 20-30%.

Scientific Research Applications

2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been widely used in scientific research as a potent inhibitor of FGFR tyrosine kinase. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. In addition, 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been used to study the role of FGFR signaling in embryonic development, angiogenesis, and wound healing.

properties

IUPAC Name

2-benzyl-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-7-8-13-14(9-11)16(19)17(15(13)18)10-12-5-3-2-4-6-12/h2-7,13-14H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELKDFIWNLGGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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